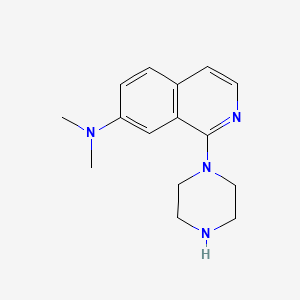
7-Dimethylamino-1-piperazin-1-ylisoquinoline
Cat. No. B8337916
M. Wt: 256.35 g/mol
InChI Key: FVZFGQZAMAPYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07799775B2
Procedure details


After dissolving 250 mg of 1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline as synthesized in above Step 2 in 20 ml of ethanol, 50 mg of 10% palladium-on carbon was added to the solution. This mixture was stirred for 16 hours at room temperature in hydrogen atmosphere. The insoluble matter was removed by filtration and the solvent was distilled off under reduced pressure. The residue was purified on silica gel column chromatography (methanol:chloroform=1:9) to provide 46 mg (25%) of 7-dimethylamino-1-piperazin-1-ylisoquinoline.
Name
1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline
Quantity
250 mg
Type
reactant
Reaction Step One




Yield
25%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[C:21]([N:24]([CH3:26])[CH3:25])[CH:22]=3)[CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[H][H].[Pd]>[CH3:25][N:24]([CH3:26])[C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[CH:16][N:15]=[C:14]2[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=CC2=CC=C(C=C12)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble matter was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica gel column chromatography (methanol:chloroform=1:9)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=C2C=CN=C(C2=C1)N1CCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46 mg | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
